3-Chloro-2,5-diiodo-thiophene
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Overview
Description
3-Chloro-2,5-diiodo-thiophene: is a polyhalogenated thiophene derivative with the molecular formula C4HClI2S It is a heterocyclic compound containing a five-membered ring with one sulfur atom and three halogen atoms (chlorine and iodine) attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diiodo-thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where iodine atoms migrate within the thiophene ring. For example, starting from 3-chloro-2-iodothiophene, further iodination can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,5-diiodo-thiophene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the halogen atoms.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Chloro-2,5-diiodo-thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Material Science:
Biology and Medicine: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-diiodo-thiophene depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to biological effects. detailed studies on its biological mechanism of action are limited.
Comparison with Similar Compounds
- 3-Chloro-2-iodothiophene
- 3-Bromo-2-iodothiophene
- 2,5-Diiodothiophene
Comparison: 3-Chloro-2,5-diiodo-thiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ring. This combination of halogens can influence its reactivity and properties compared to other polyhalogenated thiophenes. For example, the presence of chlorine can make it more reactive in substitution reactions, while iodine can enhance its participation in coupling reactions .
Properties
IUPAC Name |
3-chloro-2,5-diiodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFUZVBBZOJEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClI2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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